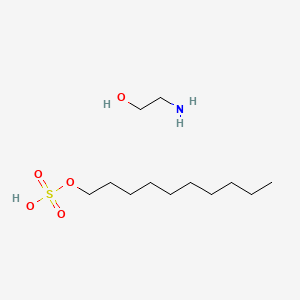
(2-Hydroxyethyl)ammonium monodecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium monodecyl sulphate is a chemical compound with the molecular formula C10H22O4S·C2H7NO . . This compound is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
The synthesis of (2-Hydroxyethyl)ammonium monodecyl sulphate typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate, which is then reacted with 2-aminoethanol . The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the desired product . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
(2-Hydroxyethyl)ammonium monodecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonates.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Hydroxyethyl)ammonium monodecyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: This compound is used in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)ammonium monodecyl sulphate involves its interaction with cell membranes and proteins. The compound’s hydrophobic tail interacts with lipid bilayers, disrupting membrane integrity and leading to cell lysis . Additionally, it can interact with proteins, altering their structure and function . These interactions are crucial for its applications in antimicrobial formulations and drug delivery systems.
Comparison with Similar Compounds
(2-Hydroxyethyl)ammonium monodecyl sulphate can be compared with other similar compounds such as:
(2-Hydroxyethyl)ammonium decyl sulphate: Similar in structure but with different chain lengths, affecting their solubility and surfactant properties.
Ammonium thiocyanate: Used in similar applications but with different chemical properties and reactivity.
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it highly effective in various applications .
Properties
CAS No. |
94086-82-5 |
|---|---|
Molecular Formula |
C12H29NO5S |
Molecular Weight |
299.43 g/mol |
IUPAC Name |
2-aminoethanol;decyl hydrogen sulfate |
InChI |
InChI=1S/C10H22O4S.C2H7NO/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;3-1-2-4/h2-10H2,1H3,(H,11,12,13);4H,1-3H2 |
InChI Key |
WBGBRXKIPVTOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


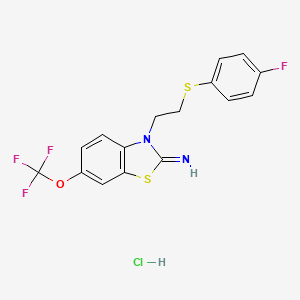
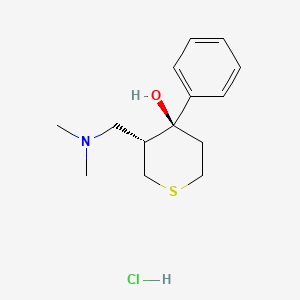
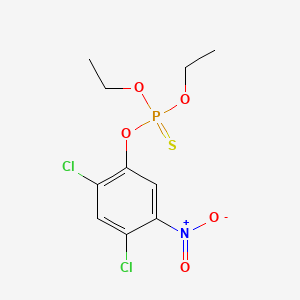
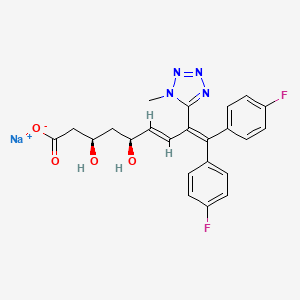
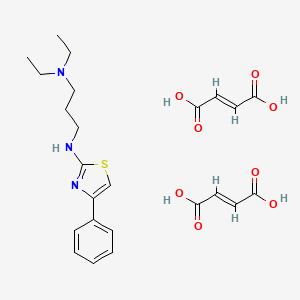

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
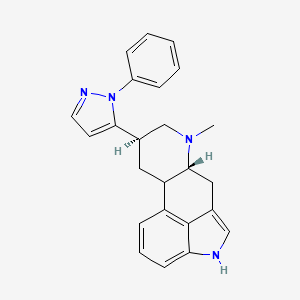
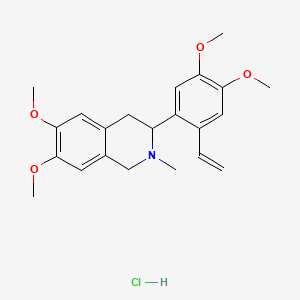
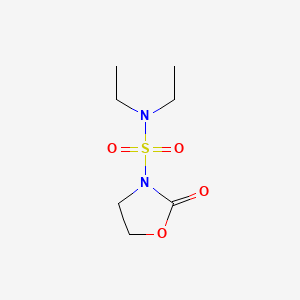
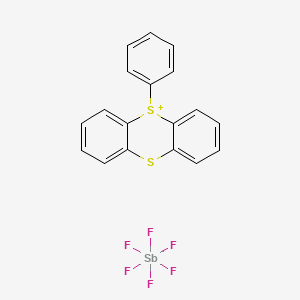

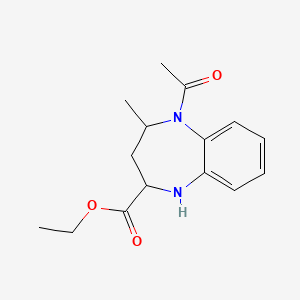
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)
